1-(3,5-dinitrobenzoyl)pyrrolidine

Vue d'ensemble

Description

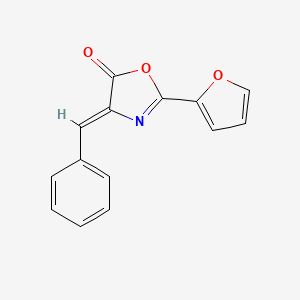

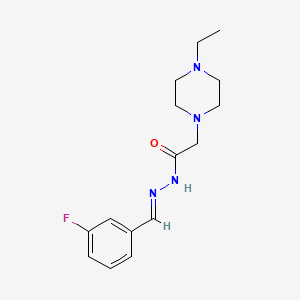

“1-(3,5-dinitrobenzoyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a 3,5-dinitrobenzoyl group, which is derived from 3,5-dinitrobenzoic acid . This acid is an organic chemical that is used as a corrosion inhibitor and in photography . It is also used by chemists to identify alcohol components in esters .

Molecular Structure Analysis

The molecular structure of “1-(3,5-dinitrobenzoyl)pyrrolidine” would consist of a pyrrolidine ring attached to a 3,5-dinitrobenzoyl group. The exact structure would depend on the specific positions of these groups on the molecule .Applications De Recherche Scientifique

Supramolecular Assemblies

- Pyridine Mediated Supramolecular Assemblies : The molecular assemblies of pyridine adducts, including 3,5-dinitrobenzoic acid, demonstrate significant structural diversity, which can have implications in material science and molecular engineering (Arora, Prakashareddy, & Pedireddi, 2005).

Metal Complexes and Structural Diversity

- Cd(II) and Zn(II) Complexes : The formation of Cd(II) and Zn(II) complexes with 3,5-dinitrobenzoic acid offers insights into the structural diversity and non-covalent interactions of these complexes, useful in inorganic and coordination chemistry (Roy et al., 2016).

Asymmetric Synthesis

- Organocatalyzed 1,3-Dipolar Cycloaddition Reaction : This reaction involving 3,5-dinitrobenzoic acid is critical in the asymmetric synthesis of α-trifluoromethyl pyrrolidines, which has applications in pharmaceutical and synthetic organic chemistry (Dong et al., 2017).

Electrochemical and Optical Properties

- Electrochromic and Fluorescent Nitrobenzoyl Polypyrrole Derivatives : The synthesis of new nitrobenzoyl pyrrole derivatives, including 3,5-dinitrobenzoyl, and their polymerization demonstrate significant optical and electrochemical properties, relevant in material science and electronics (Coelho et al., 2014).

Nonlinear Optical Crystal Studies

- Nonlinear Optical Crystal : The study of 2-hydroxy pyridinium 3,5-dinitrobenzoate for nonlinear optical properties suggests potential applications in opto-electronic devices (Sathya, Dhamodharan, & Dhandapani, 2017).

Activation ofInert Compounds

- Activation of Polarographically Inactive Compounds : The reaction of drugs with 3,5-dinitrobenzoic acid anhydride under catalysis of pyridine derivatives indicates its utility in the characterization and activation of compounds in analytical chemistry (Köhler & Oelschläger, 2002).

Non-Covalent Interactions in Crystal Structures

- Crystal Structure Studies : The investigation of various crystal structures involving 3,5-dinitrobenzoic acid highlights its role in studying non-covalent interactions and molecular packing, contributing to crystallography and materials science (Vasconcelos et al., 2006).

Polyamides with Enhanced Properties

- Novel Cardo Polyamides : The preparation of novel cardo polyamides using 3,5-dinitrobenzoyl chloride leads to materials with high thermal stability, flame retardancy, and improved solubility, relevant in polymer science and materials engineering (Mehdipour‐Ataei & Babanzadeh, 2020).

Solvating Agents for NMR Analysis

- Enantioselective Recognition in NMR : The use of 3,5-dinitrobenzoyl-derived agents for NMR analysis of protected amines demonstrates their utility in enantioselective recognition, important in analytical and organic chemistry (Iwaniuk & Wolf, 2010).

Proton Transfer Mechanisms

- Hydrogen Bonding and Proton Transfer : The study of proton transfer in strong OHN intermolecular hydrogen bonds involving 3,5-dinitrobenzoic acid contributes to the understanding of molecular interactions in chemical and physical processes (Majerz & Gutmann, 2011).

Propriétés

IUPAC Name |

(3,5-dinitrophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O5/c15-11(12-3-1-2-4-12)8-5-9(13(16)17)7-10(6-8)14(18)19/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCQSDOXGBBUPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dinitrobenzoyl)pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-allyl-3-cyano-7,7-dimethyl-5-oxo-4-phenyl-3,4,5,6,7,8-hexahydro-2-quinolinyl)thio]acetic acid](/img/structure/B3837128.png)

![2-[5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylpentanoic acid](/img/structure/B3837134.png)

![2-[4-(4-morpholinylcarbonyl)-1,2,5-thiadiazol-3-yl]phenol](/img/structure/B3837136.png)

![(4-chloro-3-nitrobenzylidene)[4-(phenyldiazenyl)phenyl]amine](/img/structure/B3837161.png)

![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2,4-dihydroxybenzohydrazide](/img/structure/B3837163.png)

![4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B3837164.png)

![1-(1-adamantyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B3837165.png)